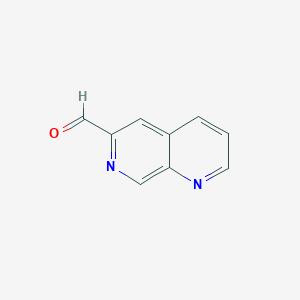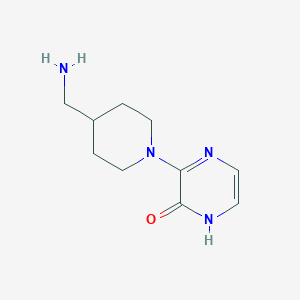
1,7-Naphthyridine-6-carbaldehyde
Overview
Description
1,7-Naphthyridine-6-carbaldehyde is a chemical compound with the molecular formula C9H6N2O . It is a type of naphthyridine, which is a class of compounds that are considered to be analogs of naphthalene, containing two fused pyridine rings .
Molecular Structure Analysis
The molecular structure of this compound consists of a naphthyridine core with a carbaldehyde group attached at the 6-position . Naphthyridines are bicyclic compounds that contain two nitrogen atoms, each in a separate six-membered ring .
Chemical Reactions Analysis
Naphthyridines, including this compound, can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .
Scientific Research Applications
Scaleable Synthesis and Antitumor Applications
- A scalable synthesis method for 3-hydroxy-1,5-naphthyridine-4-carbaldehyde was developed, showcasing its potential in the synthesis of complex naphthyridine derivatives (Li et al., 2010).
- Novel functionalized 1,8-naphthyridine derivatives were synthesized, with several compounds displaying significant antiproliferative properties against cancer cells, highlighting their potential in antitumor therapies (Fu et al., 2015).
Antimicrobial Activities and Synthesis of Ligands
- New chromene-based [1,8]naphthyridines derivatives showed promise as antimicrobial agents, indicating their potential in addressing antibiotic resistance (Gohil et al., 2016).
- Research on bis(2-[1,8]naphthyridinyl) bridging ligands with multidentate binding sites has been conducted, revealing their potential in the construction of complex molecular architectures (Fernández-Mato et al., 2008).
Photophysical Properties and Fluorescence Studies
- The synthesis of new 1,2-dihydro-2-imino-7-methyl-1,6(6H)-naphthyridin-5-ones demonstrated potential activity against tuberculosis, showcasing the relevance of naphthyridines in medicinal chemistry (Heber & Stoyanov, 2000).
- A study on the fluorescence of new angular polycyclic blue light-emitting pyrazolo[3,4-h][1,6]naphthyridines and their interaction with bovine serum albumin (BSA) revealed insights into their photophysical properties and potential as fluorescence probes (Patil et al., 2011).
Future Directions
Naphthyridines, including 1,7-Naphthyridine-6-carbaldehyde, have significant importance in the field of medicinal chemistry due to their wide range of biological activities . Future research could focus on further exploring the biological activities of these compounds and developing more efficient synthesis methods .
properties
IUPAC Name |
1,7-naphthyridine-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c12-6-8-4-7-2-1-3-10-9(7)5-11-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJHFNXURSKEQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=NC=C2N=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-[2-(tert-butoxy)ethyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1475215.png)
![1-[2-(tert-butoxy)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1475216.png)
![2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]benzoic acid](/img/structure/B1475220.png)
![4-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]benzoic acid](/img/structure/B1475221.png)
![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-2-one](/img/structure/B1475222.png)
![1-(4-Fluorophenyl)-2-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1475223.png)